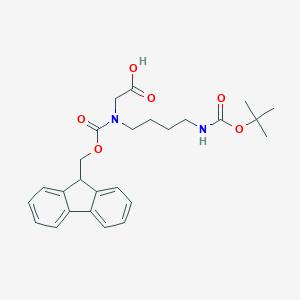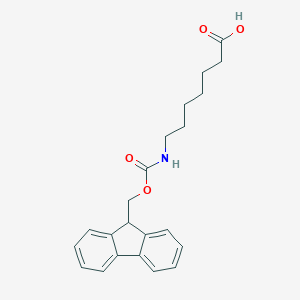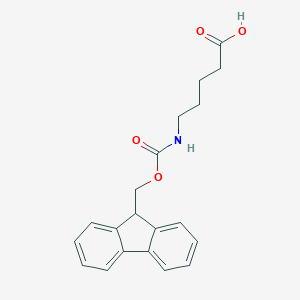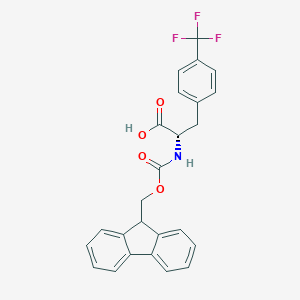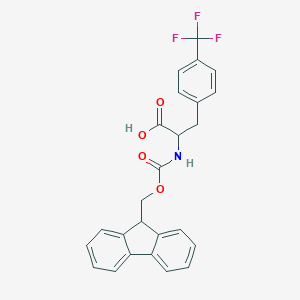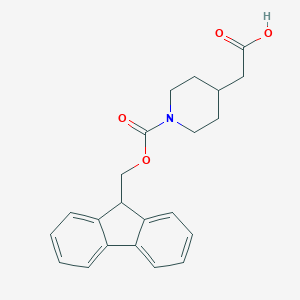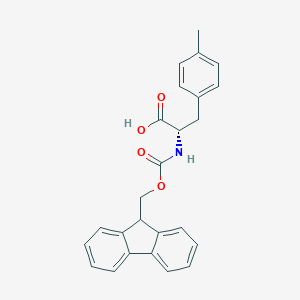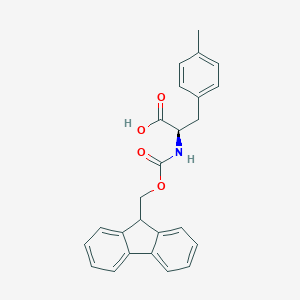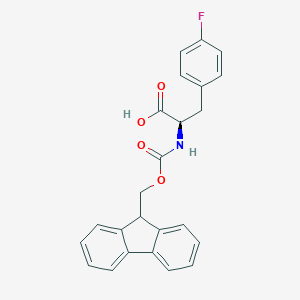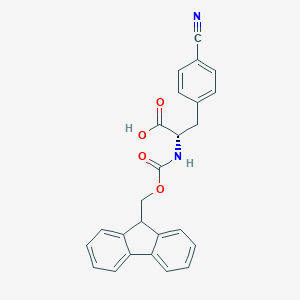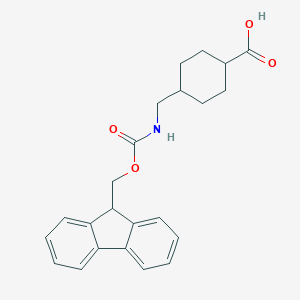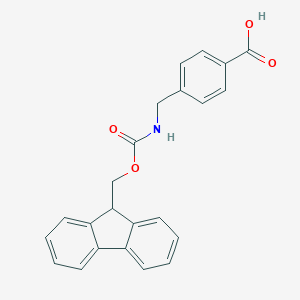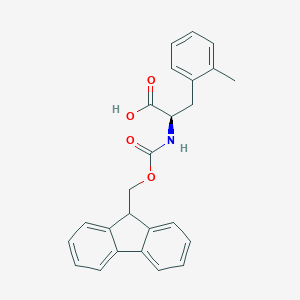
Fmoc-2-甲基-D-苯丙氨酸
描述
Fmoc-2-methyl-D-phenylalanine is a derivative of phenylalanine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The presence of the Fmoc group allows for selective deprotection, making it a valuable tool in the synthesis of complex peptides and proteins.
科学研究应用
Fmoc-2-methyl-D-phenylalanine has numerous applications in scientific research:
作用机制
Target of Action
Fmoc-2-methyl-D-phenylalanine, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid, primarily targets bacteria . It has been discovered to have antimicrobial properties specific to Gram-positive bacteria , including MRSA .
Mode of Action
The compound’s weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane . When formulated with the gram-negative specific antibiotic aztreonam (azt), it displays antibacterial activity against both gram-positive and gram-negative bacteria . This is due to the increased permeability of Fmoc-2-methyl-D-phenylalanine by AZT through the bacterial membrane .
Biochemical Pathways
The compound is part of the fluorenylmethyloxycarbonyl (Fmoc) conjugated amino acids (Fmoc-AA) family . These compounds have been found to self-assemble into supramolecular nanostructures under aqueous conditions, leading to hydrogel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of Fmoc-2-methyl-D-phenylalanine to gel formation is described .
Pharmacokinetics
Information on the pharmacokinetics of Fmoc-2-methyl-D-phenylalanine is currently limited. It is known that the compound is used in peptide synthesis , suggesting that its ADME properties may be influenced by the specific context of its use.
Result of Action
The result of the compound’s action is a significant reduction in the bacterial load in a mouse wound infection model . This is achieved through a synergistic effect and higher efficacy against P. aeruginosa due to the increased permeability of Fmoc-2-methyl-D-phenylalanine by AZT through the bacterial membrane .
Action Environment
The action of Fmoc-2-methyl-D-phenylalanine is influenced by environmental factors such as pH and buffer ions . These factors play a role in the self-assembly of the compound into a hydrogel
生化分析
Cellular Effects
Fmoc-2-methyl-D-phenylalanine has been found to have effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Fmoc-2-methyl-D-phenylalanine involves its interactions at the molecular level. It can bind to biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression . The exact details of these interactions and their consequences are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-2-methyl-D-phenylalanine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Fmoc-2-methyl-D-phenylalanine can vary with different dosages in animal models. Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses
Metabolic Pathways
Fmoc-2-methyl-D-phenylalanine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The exact pathways and the nature of these interactions are still being studied.
Transport and Distribution
Fmoc-2-methyl-D-phenylalanine is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation
Subcellular Localization
The subcellular localization of Fmoc-2-methyl-D-phenylalanine and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-methyl-D-phenylalanine typically involves the reaction of 2-methyl-D-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide, with a base like triethylamine or sodium bicarbonate to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of Fmoc-2-methyl-D-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions: Fmoc-2-methyl-D-phenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids, facilitated by coupling reagents like carbodiimides.
Common Reagents and Conditions:
Major Products:
相似化合物的比较
Fmoc-phenylalanine: Similar to Fmoc-2-methyl-D-phenylalanine but without the methyl group on the phenyl ring.
Fmoc-2-naphthylalanine: Contains a naphthyl group instead of a phenyl group, offering different hydrophobic and aromatic interactions.
Fmoc-tyrosine: Contains a hydroxyl group on the phenyl ring, providing additional sites for hydrogen bonding.
Uniqueness: Fmoc-2-methyl-D-phenylalanine is unique due to the presence of the methyl group on the phenyl ring, which can influence the steric and electronic properties of the compound. This modification can affect the peptide’s overall structure and function, making it a valuable tool for studying the effects of specific amino acid modifications .
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-8-2-3-9-17(16)14-23(24(27)28)26-25(29)30-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFMRMRGTNDDAT-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427843 | |
| Record name | Fmoc-2-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352351-63-4 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352351-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-2-methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


